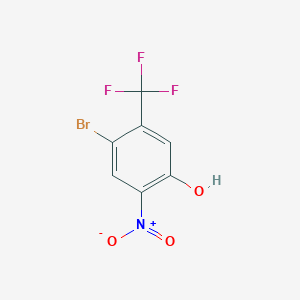

4-Bromo-2-nitro-5-(trifluoromethyl)phenol

Übersicht

Beschreibung

“4-Bromo-2-nitro-5-(trifluoromethyl)phenol” is a chemical compound. It is the major product of solution phase photodecomposition of fluorodifen .

Synthesis Analysis

The synthesis of “this compound” involves the use of 2-Nitro-4-(trifluoromethyl)phenol, which is used in the synthesis of 2-methyl-2-[2-nitro-4-(trifluoromethyl)phenoxy]propionic acid ethyl ester .Molecular Structure Analysis

The molecular formula of “this compound” is C7H4BrF3O . The structure is also available as a 2d Mol file or as a computed 3d SD file .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a melting point of 83-85°C . The molecular formula is C7H4BrF3O and the average mass is 241.005 Da .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Reactivity

- Zhou Shiyang (2012) described the synthesis of 2,4,6-bromo-4'-nitro-diphenyl ether using phenol and bromine as main raw materials, showcasing the relevance of such compounds in synthesizing new chemical entities (Zhou Shiyang, 2012).

- A study by Hartshorn et al. (1985) detailed the nitration of 4-nitro- and 4-bromo-2,6-dimethylphenols, indicating the potential for creating structurally diverse and complex molecules (Hartshorn et al., 1985).

Biological Activities

- Tavman et al. (2010) explored the antimicrobial properties of bromo/nitro-phenols and their zinc(II) complexes, revealing potential biomedical applications (Tavman et al., 2010).

- Zulfiqar et al. (2020) investigated the urease inhibitory activity and antioxidant potential of a Schiff base compound derived from 4-bromo-2-nitrophenol, highlighting its significance in medicine and agriculture (Zulfiqar et al., 2020).

Material Science and Chemistry

- Hou et al. (2020) synthesized trinuclear Nickel(II) complexes from Schiff base ligands including a bromo-phenol derivative, underscoring its utility in complex chemical syntheses (Hou et al., 2020).

- Kamiloğlu et al. (2018) reported on the synthesis of tetra-substituted phthalocyanines from trifluoromethyl-phenol compounds, contributing to the development of electrochemical technologies (Kamiloğlu et al., 2018).

Environmental Toxicity

- Nweke and Okpokwasili (2010) assessed the toxicity of bromophenol and similar compounds on bacteria in petroleum refinery wastewater, demonstrating its environmental impact (Nweke & Okpokwasili, 2010).

Safety and Hazards

Wirkmechanismus

Target of Action

It’s known that similar compounds often target the respiratory system .

Mode of Action

It’s known that similar compounds can undergo free radical reactions . In such reactions, a molecule loses an atom, creating a free radical. This free radical can then interact with its targets, leading to various changes.

Biochemical Pathways

Based on its chemical structure, it may be involved in reactions at the benzylic position , which could potentially affect various biochemical pathways.

Pharmacokinetics

Therefore, its impact on bioavailability is currently unknown .

Result of Action

Safety data sheets indicate that it may cause skin corrosion/irritation and serious eye damage/eye irritation .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-Bromo-2-nitro-5-(trifluoromethyl)phenol. For instance, it should be stored in a cool place and kept away from strong oxidizing agents . Furthermore, its reactivity may be influenced by the presence of other chemicals in its environment .

Eigenschaften

IUPAC Name |

4-bromo-2-nitro-5-(trifluoromethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrF3NO3/c8-4-2-5(12(14)15)6(13)1-3(4)7(9,10)11/h1-2,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INASGCATEGHAOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1O)[N+](=O)[O-])Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrF3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9-bromo-8-fluoro-1H,2H,4H,4aH,5H,6H-morpholino[4,3-a]quinoxalin-5-one](/img/structure/B1382660.png)

![1-Aminomethyl-2-Oxa-5-Aza-Bicyclo[2.2.1]Heptane-5-Carboxylic Acid Tert-Butyl Ester](/img/structure/B1382664.png)

![[1-(2-Methoxyethyl)cyclopropyl]amine hydrochloride](/img/structure/B1382667.png)

![3-Bromo-N-methylimidazo[1,2-b]pyridazin-6-amine](/img/structure/B1382675.png)

![4-Amino-hexahydro-cyclopenta[c]pyrrole-2-carboxylic acid tert-butyl ester hydrochloride](/img/structure/B1382676.png)

![4-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1382678.png)

![{Bicyclo[2.2.2]octan-1-yl}methanesulfonyl chloride](/img/structure/B1382682.png)